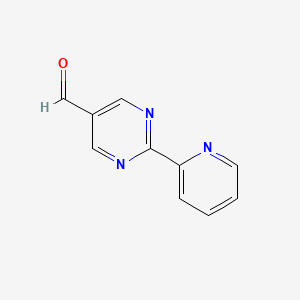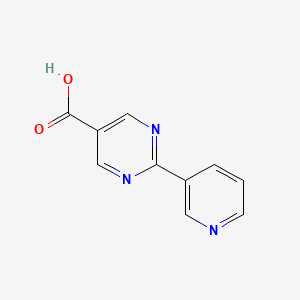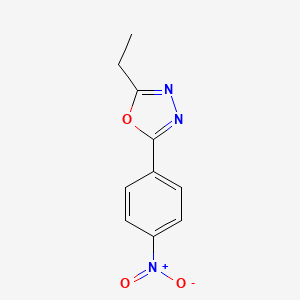
3-(Isopentyloxy)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 3-chloro-4-(3-fluorobenzyloxy)aniline, involves a condensation reaction followed by a reduction step. The synthesis of 3-(Isopentyloxy)aniline hydrochloride could potentially follow a similar pathway, starting from appropriate precursors such as an isopentyl halide and a substituted nitrophenol, followed by a reduction of the nitro group to the aniline . The synthesis process described for the related compound is noted for its high yield (82%) and practicality for industrial production, suggesting that a similar approach could be applied to synthesize 3-(Isopentyloxy)aniline hydrochloride .
Molecular Structure Analysis
While the molecular structure of 3-(Isopentyloxy)aniline hydrochloride is not directly analyzed in the provided papers, the structure can be inferred based on the name of the compound. It would consist of an aniline (phenylamine) core with an isopentyloxy group (-OCH2CH(CH3)2) attached to the 3-position of the benzene ring. The presence of the hydrochloride indicates that the compound is protonated at the nitrogen atom, forming an ammonium chloride salt.
Chemical Reactions Analysis
The papers do not provide specific reactions for 3-(Isopentyloxy)aniline hydrochloride, but based on the structure, it can be anticipated that the compound would undergo typical aniline reactions. These could include electrophilic aromatic substitution, where the aniline nitrogen acts as a directing group, and reactions involving the isopentyloxy substituent. The hydrochloride salt form would also be expected to participate in reactions typical of amines, such as salt formation and nucleophilic substitution .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis of Polyurethane Cationomers with Anil Groups
Researchers have synthesized new o-hydroxy Schiff bases, including derivatives similar to "3-(Isopentyloxy)aniline hydrochloride," used as quaternization agents for a polyetherurethane precursor. These compounds aim to obtain polymeric films with fluorescent properties, investigating the photochromic mechanism of the salicylideneanil units and the excited state intramolecular proton-transfer process (Buruianǎ et al., 2005).
Catalytic Synthesis of Arylamides
A study demonstrated the catalytic synthesis of arylamides from 3-hydroxy-2-naphthoic acid, which are crucial in producing organic azo pigments, medicines, and pesticides. The research identified efficient catalysts for synthesizing 3-hydroxy-2-naphthoic acid anilide, highlighting the potential for enhancing the quality and yield of these compounds under relatively mild conditions (Shteinberg, 2022).
Synthesis and Characterization of Pentazole Anion
In a notable synthesis, 3,5-Dimethyl-4-hydroxy aniline hydrochloride served as a precursor for creating pentazole anion, a compound stable at low temperatures. This research provides insights into the structural and aromatic characteristics of pentazole anions, contributing to the understanding of their chemical properties (Xu Bing-tao et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3-methylbutoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)6-7-13-11-5-3-4-10(12)8-11;/h3-5,8-9H,6-7,12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEFPEDBNOUENI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648550 |
Source


|
| Record name | 3-(3-Methylbutoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isopentyloxy)aniline hydrochloride | |
CAS RN |
1135289-27-8 |
Source


|
| Record name | 3-(3-Methylbutoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1326420.png)
![Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1326421.png)





![2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1326441.png)
![3-Pyrrolidinol, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1326442.png)

![Methyl 5-ethyl-5,6-dihydro-4H-thieno-[2,3-c]pyrrole-2-carboxylate](/img/structure/B1326451.png)

